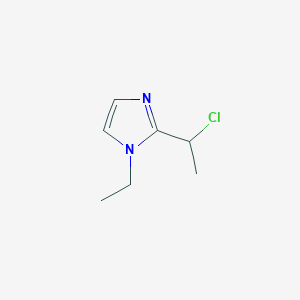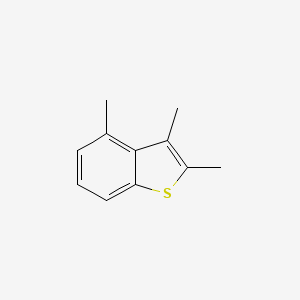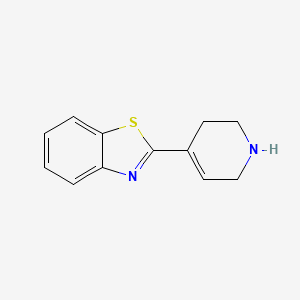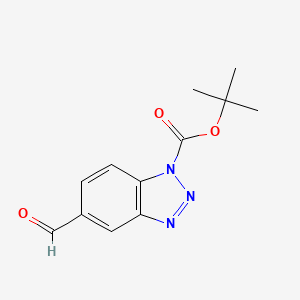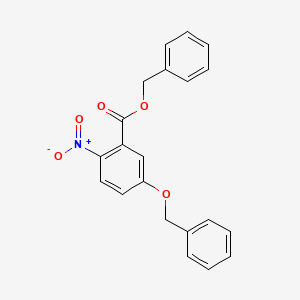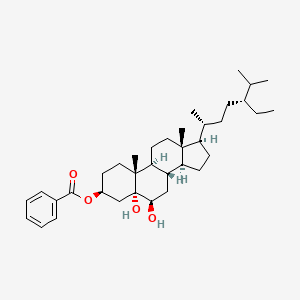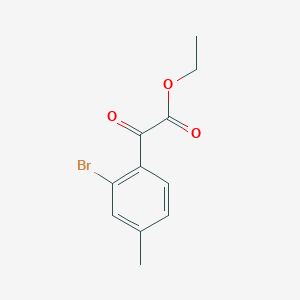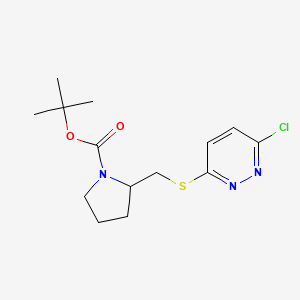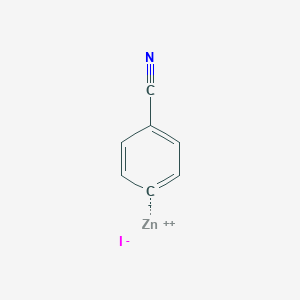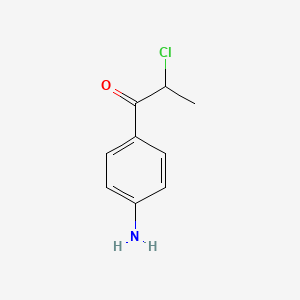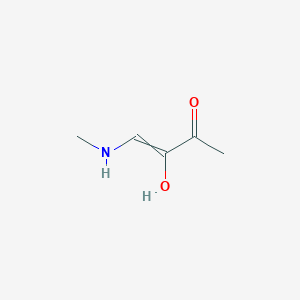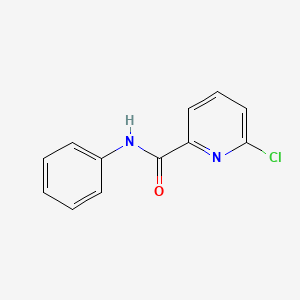![molecular formula C13H23N3O2 B13967210 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 2,8-diazaspiro[4.5]decan-1-one derivatives family, known for their potential therapeutic applications, particularly as inhibitors of specific kinases involved in inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one typically involves the introduction of spirocyclic scaffolds. One common approach is to start with a precursor molecule that undergoes a series of reactions, including acetylation and amination, to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It has shown promise as a selective inhibitor of kinases like TYK2 and JAK1, which are involved in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets, such as TYK2 and JAK1 kinases. By inhibiting these kinases, the compound can modulate the expression of related genes and the formation of immune cells like Th1, Th2, and Th17. This results in an anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory properties.
TYK2 inhibitors: Compounds like tofacitinib are also TYK2 inhibitors but may differ in their selectivity and potency.
Uniqueness
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one stands out due to its high selectivity for TYK2 and JAK1 kinases, as well as its excellent metabolic stability and potent anti-inflammatory efficacy. These properties make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one |
InChI |
InChI=1S/C13H23N3O2/c1-10(14)12(18)15-6-3-13(4-7-15)5-8-16(9-13)11(2)17/h10H,3-9,14H2,1-2H3 |
InChI Key |
UINMUHHRNKBFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


